4-(Benzenesulfonyl)benzaldehyde
CAS No.: 66-39-7
Cat. No.: VC4911093
Molecular Formula: C13H10O3S
Molecular Weight: 246.28
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 66-39-7 |
|---|---|
| Molecular Formula | C13H10O3S |
| Molecular Weight | 246.28 |
| IUPAC Name | 4-(benzenesulfonyl)benzaldehyde |
| Standard InChI | InChI=1S/C13H10O3S/c14-10-11-6-8-13(9-7-11)17(15,16)12-4-2-1-3-5-12/h1-10H |
| Standard InChI Key | OFZOVFCBBFJMNV-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)C=O |
Introduction
Synthesis and Reaction Pathways
Core Synthetic Methods
4-(Benzenesulfonyl)benzaldehyde is primarily synthesized via nucleophilic aromatic substitution or sulfonation reactions. Key methods include:
Reaction of 4-Fluorobenzaldehyde with Sodium Benzenesulfinate
This method involves heating 4-fluorobenzaldehyde with sodium benzenesulfinate in polar aprotic solvents like dimethyl sulfoxide (DMSO) under controlled conditions. For example:
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Conditions: 120–180°C, 1.5–96 hours, with or without microwave assistance .
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Yields: Vary from 41% to 80%, depending on reaction time and temperature .
Reduction of the Aldehyde Group
The aldehyde moiety can be reduced to a primary alcohol using sodium borohydride (NaBH4) or other reducing agents:
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Example: Reaction with NaBH4 in tetrahydrofuran (THF) and methanol at 0°C yields (4-benzenesulfonylphenyl)methanol (61% yield) .
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Application: Intermediate for further functionalization, such as bromination to form 1-(bromomethyl)-4-(phenylsulfonyl)benzene .
Alternative Routes
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Copper-Catalyzed Coupling: Limited success reported using CuI and K2CO3 in N-methylpyrrolidone (NMP), yielding 12% product under microwave irradiation .
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Microwave-Assisted Synthesis: Enhances reaction efficiency, as seen in the 76% yield achieved for a related sulfonated benzaldehyde derivative .
Physical and Chemical Properties
Structural and Spectral Data
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C13H10O3S | |
| Molecular Weight | 246.28 g/mol | |
| Melting Point | 130–134°C | |
| Solubility | Soluble in DMSO, THF, CH2Cl2 |
Spectral Characteristics
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1H NMR (DMSO-d6): δ 10.06 (s, 1H, aldehyde), 8.16 (d, 2H, aromatic), 8.09 (d, 2H, aromatic), 7.99 (m, 2H, aromatic), 7.71 (m, 1H, aromatic), 7.63 (m, 2H, aromatic) .
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FT-IR (KBr): Strong absorption at 1685 cm⁻¹ (C=O stretch) and 1150 cm⁻¹ (S=O stretch) .
Stability and Reactivity
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Hygroscopicity: Requires storage under inert gas (N2/Ar) at 2–8°C to prevent degradation .
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Oxidation Sensitivity: Aldehyde group prone to oxidation; antioxidants (e.g., BHT) are used during synthesis to mitigate side reactions .
Applications in Organic and Medicinal Chemistry
Pharmaceutical Intermediates
4-(Benzenesulfonyl)benzaldehyde serves as a precursor for:
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Sulfonyl-Containing Analgesics: Used in synthesizing pyrrole derivatives with anti-inflammatory activity .
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Antibacterial Agents: Incorporated into phenacyloxy benzaldehyde derivatives via etherification reactions .
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Sulfonamide Derivatives: Reacts with amines to form sulfonamides, which are explored as antimicrobial agents .
Case Study: Synthesis of (E)-4-(Benzylideneamino)benzenesulfonamide
Reaction with benzaldehyde and sulfanilamide yields a compound with antimicrobial properties, validated through experimental testing .
Coordination Chemistry
The compound participates in ligand-metal complexes due to its electron-withdrawing sulfonyl group:
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Cd(II) Complexes: Forms stable complexes with Cd(II) ions, as evidenced by X-ray diffraction and FT-IR studies .
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Purification Methods: Crystallographic characterization reveals orthorhombic structures with efficient packing geometries .
Catalytic and Industrial Uses
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Wastewater Treatment: Analogous sulfonated benzaldehydes are studied for removing organic pollutants, leveraging their ability to form stable copper complexes .
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Polymer Synthesis: Potential use in polymerization inhibitors to reduce aldol condensation byproducts .
Research Frontiers and Challenges
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